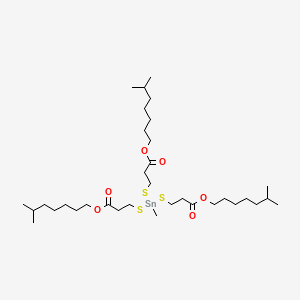Methyltintris(isooctyl 3-mercaptoproprionate)
CAS No.: 53040-42-9
Cat. No.: VC18436255
Molecular Formula: C34H66O6S3Sn
Molecular Weight: 785.8 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 53040-42-9 |
|---|---|
| Molecular Formula | C34H66O6S3Sn |
| Molecular Weight | 785.8 g/mol |
| IUPAC Name | 6-methylheptyl 3-[methyl-bis[[3-(6-methylheptoxy)-3-oxopropyl]sulfanyl]stannyl]sulfanylpropanoate |
| Standard InChI | InChI=1S/3C11H22O2S.CH3.Sn/c3*1-10(2)6-4-3-5-8-13-11(12)7-9-14;;/h3*10,14H,3-9H2,1-2H3;1H3;/q;;;;+3/p-3 |
| Standard InChI Key | UNSZSDJPWFJQBK-UHFFFAOYSA-K |
| Canonical SMILES | CC(C)CCCCCOC(=O)CCS[Sn](C)(SCCC(=O)OCCCCCC(C)C)SCCC(=O)OCCCCCC(C)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Classification
Methyltintris(isooctyl 3-mercaptoproprionate) belongs to the organotin mercaptide family, characterized by a central tin atom bonded to three isooctyl 3-mercaptoproprionate ligands and one methyl group. Its IUPAC name, 6-methylheptyl 3-[methyl-bis[[3-(6-methylheptoxy)-3-oxopropyl]sulfanyl]stannyl]sulfanylpropanoate, reflects the complex branching of its alkyl chains and thiolate groups. The compound’s structure ensures thermal stability and reactivity, critical for its function as a polymer stabilizer.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| CAS Number | 53040-42-9 |
| Molecular Formula | |
| Molecular Weight | 785.8 g/mol |
| IUPAC Name | 6-methylheptyl 3-[methyl-bis[[3-(6-methylheptoxy)-3-oxopropyl]sulfanyl]stannyl]sulfanylpropanoate |
| Canonical SMILES | CC(C)CCCCCOC(=O)CCSSn(SCCC(=O)OCCCCCC(C)C)S |
Synthesis and Industrial Production
Synthetic Pathways
The synthesis of methyltintris(isooctyl 3-mercaptoproprionate) involves a multi-step esterification and coordination process:
-
Esterification: Isooctyl alcohol reacts with 3-mercaptopropionic acid to form isooctyl 3-mercaptopropionate.
-
Tin Coordination: The thiol groups of three isooctyl 3-mercaptopropionate molecules coordinate with methyltin chloride (), replacing chloride ligands .
Industrial protocols optimize reaction parameters such as temperature (65–70°C) and catalyst concentration to achieve yields exceeding 85%.
Table 2: Optimal Synthesis Conditions
| Parameter | Value |
|---|---|
| Reaction Temperature | 65–70°C |
| Reaction Time | 15 hours |
| Catalyst | Acidic ion-exchange resins |
| Yield | 85–90% |
Patent-Driven Innovations
The U.S. Patent US4269782A outlines methods for preparing methyltin trichloride-dimethyltin dichloride mixtures, precursors for methyltin stabilizers . By reacting stannic chloride () with dimethyltin dichloride (), manufacturers obtain tunable ratios of methyltin species, which are subsequently converted to mercaptide stabilizers. This approach ensures scalability and cost-efficiency for large-scale production.
Functional Mechanisms in Polymer Stabilization
Crosslinking and Thermal Stability
In vinyl polymers, methyltintris(isooctyl 3-mercaptoproprionate) acts as a radical scavenger and HCl absorber, mitigating degradation during processing. The tin-thiolate bonds () dissociate under heat, releasing thiol radicals that neutralize free radicals generated by polymer chain scission . Concurrently, the compound reacts with hydrochloric acid (a byproduct of PVC degradation), forming stable tin chlorides and preventing autocatalytic breakdown.
Comparative Performance
Studies highlight its superiority over traditional stabilizers like calcium-zinc systems, particularly in high-temperature applications. For example, PVC formulations incorporating 1.5 wt% methyltintris(isooctyl 3-mercaptoproprionate) exhibit a 20% increase in thermal stability duration compared to calcium-zinc counterparts.
Emerging Research and Alternatives
Bio-Based Stabilizers
Recent studies explore epoxidized soybean oil (ESO) and lignin derivatives as sustainable replacements. While these alternatives lack the efficiency of methyltin stabilizers, synergistic formulations with low-dose organotins () show promise in achieving regulatory compliance .
Advanced Characterization Techniques
Cutting-edge analytical methods, including synchrotron X-ray absorption spectroscopy (XAS), elucidate the dynamic behavior of tin-thiolate bonds during polymer degradation. Such insights guide molecular redesigns to enhance stability while reducing environmental persistence.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume